molecular formula C20H26N2O2 B11329528 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B11329528
M. Wt: 326.4 g/mol
InChI Key: KAAUZUAMRWJEBV-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core linked to a piperidine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized from furfural through various methods, such as the Paal-Knorr synthesis.

    Piperidine ring formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Linking the furan and piperidine rings: This step involves the formation of a carbon-carbon bond between the furan and piperidine rings, often using a Grignard reagent or other organometallic reagents.

    Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include primary and secondary amines.

    Substitution: Products vary depending on the nucleophile used but can include substituted benzamides and piperidines.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide
  • N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]propionamide
  • N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]butyramide

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H26N2O2/c1-15-10-12-22(13-11-15)18(19-9-8-16(2)24-19)14-21-20(23)17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,21,23)

InChI Key

KAAUZUAMRWJEBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(O3)C

Origin of Product

United States

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